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n(2)-Carboxyethylguanosine -

n(2)-Carboxyethylguanosine

Catalog Number: EVT-13578706
CAS Number:
Molecular Formula: C13H17N5O7
Molecular Weight: 355.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N(2)-carboxyethylguanosine is a guanosine derivative having a 1-carboxyethyl group attached at the N(2)-position.
Mechanistic Pathways of N(2)-Carboxyethylguanosine Formation

Non-Enzymatic Glycation Pathways in DNA Modification

N(2)-Carboxyethylguanosine (CEdG) arises from non-enzymatic glycation, a spontaneous reaction between reducing sugars or reactive dicarbonyls and the exocyclic amino group of deoxyguanosine in DNA. This process initiates via:

  • Schiff Base Formation: The primary amine group of deoxyguanosine undergoes nucleophilic attack on carbonyl groups of reducing sugars (e.g., glucose, fructose), forming reversible aldimine adducts [10].
  • Amadori Rearrangement: Schiff bases isomerize to stable ketoamines (Amadori products), which undergo oxidation, dehydration, and fragmentation [4] [8].
  • Advanced Glycation End Product (AGE) Formation: Amadori products generate reactive α-oxoaldehydes (e.g., methylglyoxal), which directly modify deoxyguanosine to form CEdG [5] [10].

DNA glycation exhibits sequence specificity, preferentially targeting guanine-rich genomic regions due to the nucleophilic strength of the N² position in deoxyguanosine. In vitro studies show glycation rates increase 3.5-fold under hyperglycemic conditions (25 mM glucose vs. 5 mM) [10].

Table 1: Comparative Glycation Rates of DNA Nucleobases

NucleobaseRelative ReactivityPrimary Glycation Adduct
Deoxyguanosine1.00 (Reference)N(2)-Carboxyethylguanosine
Deoxyadenosine0.32N⁶-Carboxymethyladenine
Deoxycytidine0.073,N⁴-Ethenocytosine
Thymidine<0.01Not significant

Role of α-Oxoaldehydes (Methylglyoxal, Glyoxal) in Adduct Formation

α-Oxoaldehydes are potent glycating agents that bypass initial Schiff base formation, directly modifying DNA:

  • Methylglyoxal (MGO): Forms CEdG via a 1,3-diagonal shift mechanism. The carbonyl carbon of MGO attacks the N² of deoxyguanosine, generating a carboxyethyl adduct. MGO exhibits 120-fold greater reactivity than glucose due to its electrophilic potency [5] [10].
  • Glyoxal (GO): Produces N²-carboxymethyl-deoxyguanosine (CMdG) but is 8-fold less efficient than MGO in CEdG formation [5] [10].

Physiological concentrations of MGO (1–5 μM intracellularly) are sufficient to form detectable CEdG adducts (0.1–0.8 adducts per 10⁶ nucleotides). Under hyperglycemia, MGO levels rise due to:

  • Triosephosphate fragmentation during glycolysis
  • Degradation of glycated proteins (AGEs) [2] [5]

Table 2: Kinetics of α-Oxoaldehyde-Mediated CEdG Formation

α-OxoaldehydeRate Constant (k, M⁻¹h⁻¹)Primary AdductRelative Yield
Methylglyoxal1.8 × 10⁻³(R/S)-CEdG1.00
Glyoxal2.2 × 10⁻⁴CMdG0.12
3-Deoxyglucosone6.5 × 10⁻⁴Imidazolone0.35

Stereochemical Specificity: (R)- vs. (S)-Diastereomer Generation

CEdG exists as two stable diastereomers due to the chiral center at the carboxyethyl side chain:

  • (R)-Diastereomer: Hydrophobic moiety occupying the re face of the imidazole ring. Predominates in physiological systems (65–70% of total CEdG) [10].
  • (S)-Diastereomer: Polar orientation with carboxylate group near N1. Less abundant (30–35%) [10].

Diastereomer distribution is influenced by:

  • Reagent Stereochemistry: MGO (achiral) generates racemic CEdG in vitro, but enzymatic detoxification (e.g., glyoxalase I) selectively depleths (S)-MGO intermediates.
  • DNA Helical Constraints: The B-form DNA duplex sterically favors (R)-CEdG incorporation due to reduced helical distortion [10].

Diastereomers exhibit distinct biochemical behaviors:

  • (R)-CEdG: Higher depurination rate (k = 4.7 × 10⁻⁷ s⁻¹) due to weakened N-glycosidic bond
  • (S)-CEdG: Enhanced recognition by repair enzymes (e.g., OGG1) [10]

Maillard Reaction Dynamics in Nucleotide Glycation

The Maillard reaction in DNA follows a three-phase kinetic profile distinct from protein glycation:

  • Initiation: Fast carbonyl-amine condensation (minutes–hours) forming Schiff bases.
  • Propagation: Slow Amadori rearrangement (days) generating fructosamine derivatives.
  • Termination: Autoxidation and fragmentation yielding CEdG (weeks) [7] [8] [10].

Key differences from protein glycation:

  • Lower Activation Energy: DNA glycation proceeds with Eₐ = 68 kJ/mol vs. 92 kJ/mol for lysine residues due to superior nucleophilicity of deoxyguanosine (pKa 9.2 vs. 10.5 for ε-amino group) [8].
  • pH Dependency: Optimal at pH 7.4 (physiological range) vs. pH 10 for proteins.
  • Oxidative Cofactors: Transition metals (Cu²⁺/Fe³⁺) accelerate DNA-AGE formation 7-fold by promoting redox cycling [10].

Table 3: Maillard Reaction Parameters in DNA vs. Protein Glycation

ParameterDNA Glycation (CEdG)Protein Glycation (CEL)
Activation Energy (Eₐ)68 kJ/mol92 kJ/mol
Rate-limiting StepAmadori fragmentationSchiff base rearrangement
pH Optimum7.410.0
Half-life at 37°C18 days120 days

CEdG formation correlates with mutagenic outcomes:

  • Depurination leads to apurinic sites, causing G→T transversions during replication.
  • In vitro studies show glycated plasmids increase mutation frequency 12-fold (insertions/deletions predominant) [10].

Properties

Product Name

n(2)-Carboxyethylguanosine

IUPAC Name

2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]amino]propanoic acid

Molecular Formula

C13H17N5O7

Molecular Weight

355.30 g/mol

InChI

InChI=1S/C13H17N5O7/c1-4(12(23)24)15-13-16-9-6(10(22)17-13)14-3-18(9)11-8(21)7(20)5(2-19)25-11/h3-5,7-8,11,19-21H,2H2,1H3,(H,23,24)(H2,15,16,17,22)/t4?,5-,7-,8-,11-/m1/s1

InChI Key

JYXKXKDWVWQIOH-WEQFEWOPSA-N

Canonical SMILES

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Isomeric SMILES

CC(C(=O)O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

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